molecular formula C₄D₉KO₄S B1160465 Butyl Potassium Sulfate-D9

Butyl Potassium Sulfate-D9

Cat. No.: B1160465
M. Wt: 201.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl Potassium Sulfate-D9 (C₄H₉-D₉KO₄S) is a deuterated organosulfate compound where nine hydrogen atoms in the butyl chain are replaced by deuterium. This isotopic labeling enhances its utility as an internal standard in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), where isotopic purity minimizes signal interference . Structurally, it consists of a potassium cation paired with a butyl sulfate anion, with deuterium substitution in the alkyl chain. Its synthesis typically involves deuterated butanol reacted with sulfur trioxide or chlorosulfuric acid, followed by neutralization with potassium hydroxide.

Primary applications include:

  • Analytical Chemistry: As a stable isotope-labeled standard for quantifying non-deuterated analogs in environmental or biological samples.

Properties

Molecular Formula

C₄D₉KO₄S

Molecular Weight

201.33

Synonyms

Sulfuric Acid Monobutyl Ester Potassium Salt-D9;  Potassium Butyl Sulfate-D9

Origin of Product

United States

Comparison with Similar Compounds

Potassium Butyl Xanthate (C₄H₉OCS₂K)

Structural Differences :

  • Anion : Xanthate (-OCS₂⁻) vs. sulfate (-OSO₃⁻). The xanthate group includes a thiocarbonate structure, whereas sulfate has a tetrahedral geometry.
  • Deuterium : Butyl Potassium Sulfate-D9 incorporates deuterium, while xanthates typically use protiated butyl chains.

Functional Comparisons :

Parameter This compound Potassium Butyl Xanthate
Primary Use Analytical standard Flotation agent in mining
Stability High (deuterium reduces metabolic degradation) Prone to hydrolysis and oxidation
Environmental Impact Low (limited reactivity) Generates toxic byproducts (e.g., CS₂)
Degradation Stable under UV/light Photocatalytically degraded via Z-scheme catalysts

Key Insight : While both compounds are potassium salts with butyl groups, the sulfate-D9’s deuterium and anion differences make it more suitable for precision analytics, whereas xanthates excel in mineral processing despite environmental drawbacks .

Potassium Bisulfate (KHSO₄)

Structural Differences :

  • Composition: Inorganic bisulfate (HSO₄⁻) vs. organosulfate (C₄H₉OSO₃⁻).
  • Deuterium : Absent in KHSO₄.

Functional Comparisons :

Parameter This compound Potassium Bisulfate
Solubility Moderate in polar solvents Highly soluble in water
Acidity Weak acid (pH ~5–6) Strong acid (pH <1 in solution)
Applications Isotopic labeling Laboratory reagent, pH adjuster

Key Insight : The organic backbone of this compound reduces its acidity and solubility compared to KHSO₄, limiting its use in industrial acidification but enhancing niche analytical roles .

Dibasic Potassium Sulfate (K₂SO₄)

Structural Differences :

  • Charge : K₂SO₄ has two potassium ions per sulfate, unlike the 1:1 ratio in Butyl Potassium Sulfate-D7.
  • Organic vs. Inorganic: K₂SO₄ lacks alkyl chains.

Functional Comparisons :

Parameter This compound Dibasic Potassium Sulfate
Molecular Weight Higher (due to deuterium) 174.26 g/mol
Analytical Use Internal standard Calibrant for sulfate assays
Agricultural Use None Fertilizer (K and S source)

Key Insight: The deuterated organosulfate serves specialized analytical needs, whereas K₂SO₄ is a bulk inorganic salt with agricultural and industrial applications .

Deuterated Compounds (e.g., Valsartan-d9)

Functional Comparisons :

Parameter This compound Valsartan-d9
Isotopic Purity >99% D-substitution >98% D-substitution
Application Environmental/industrial analysis Pharmaceutical quantification
Synthesis Complexity Moderate High (due to aromatic deuteration)

Key Insight : Both compounds leverage deuterium for analytical precision, but their synthesis and applications differ based on molecular complexity and industry requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.